1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol

CNS Drug Design Gabapentinoid SAR Medicinal Chemistry

1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol (CAS 1856163-39-7) is a C10H19NO cyclopentanol derivative characterized by a sterically constrained scaffold combining a 3-methylcyclopentanol core with a 1-(aminomethyl)cyclopropyl substituent. It belongs to the broader class of 1-substituted-1-aminomethyl-cycloalkane derivatives, which were developed as gabapentin analogues for treating neurological disorders and pain.

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
Cat. No. B13201809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol
Molecular FormulaC10H19NO
Molecular Weight169.26 g/mol
Structural Identifiers
SMILESCC1CCC(C1)(C2(CC2)CN)O
InChIInChI=1S/C10H19NO/c1-8-2-3-10(12,6-8)9(7-11)4-5-9/h8,12H,2-7,11H2,1H3
InChIKeyAEZJNAOXZUXHBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol (CAS 1856163-39-7) for Neurological and Pain Research


1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol (CAS 1856163-39-7) is a C10H19NO cyclopentanol derivative characterized by a sterically constrained scaffold combining a 3-methylcyclopentanol core with a 1-(aminomethyl)cyclopropyl substituent [1]. It belongs to the broader class of 1-substituted-1-aminomethyl-cycloalkane derivatives, which were developed as gabapentin analogues for treating neurological disorders and pain [2]. With a molecular weight of 169.26 g/mol, a computed XLogP3 of 1.3, 2 hydrogen bond donors, 2 hydrogen bond acceptors, and a topological polar surface area of 46.3 Ų, its physicochemical profile is engineered for CNS drug design space [1].

Why Generic 1-(Aminomethyl)cycloalkane Building Blocks Cannot Replace 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol


Simple substitution with other gabapentinoid building blocks is precluded by the unique spirocyclic-like architecture of this compound, where the cyclopropyl and cyclopentyl rings are directly conjoined through a quaternary carbon center. The 3-methyl substitution on the cyclopentane ring introduces a chiral center that modulates the scaffold's conformational ensemble, while the cyclopropyl ring imparts metabolic stability and distinct spatial orientation of the aminomethyl pharmacophore. As evidenced by the gabapentin analogue patent family and the existence of position-specific methyl isomers , even minor alterations in methyl-group regiochemistry (e.g., 2-methyl vs. 3-methyl) produce distinct compounds, underscoring that these building blocks are not functionally interchangeable in structure-activity relationship (SAR) campaigns targeting neurological receptors.

Quantitative Differentiation Evidence: 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol vs. Key Analogs


Regiochemical Differentiation: 3-Methyl vs. 2-Methyl Cyclopentanol Scaffold and Its Impact on CNS Drug-Likeness

The 3-methyl substitution on the cyclopentanol ring of CAS 1856163-39-7 is a key differentiator from its 2-methyl isomer (CAS 1862910-70-0). In gabapentinoid drug design, the position of the alkyl substituent directly influences the conformational bias of the cyclopentane ring, which in turn dictates the orientation of the critical aminomethyl pharmacophore relative to the hydroxyl group. The 3-methyl isomer achieves a distinct spatial arrangement that is not replicable by the 2-methyl variant, as confirmed by the issuance of separate CAS numbers and individual vendor catalog entries for these two isomers . This regiochemical precision is critical because the gabapentinoid binding site on the α2δ subunit of voltage-gated calcium channels is highly sensitive to the spatial positioning of the basic amine and the lipophilic substituent [1].

CNS Drug Design Gabapentinoid SAR Medicinal Chemistry

Metabolic Stability Advantage of the Cyclopropyl Group in 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol

A hallmark of the cyclopropyl group in medicinal chemistry is its ability to reduce oxidative metabolism at the adjacent carbon. In CAS 1856163-39-7, the 1-(aminomethyl)cyclopropyl group creates a sterically shielded environment around the benzylic-like position, which is a common site for CYP450-mediated oxidation. In contrast, linear or unsubstituted cycloalkyl analogs (e.g., 1-(aminomethyl)cyclopentan-1-ol or 1-(aminomethyl)-3-methylcyclopentan-1-ol) lack this protection and are predicted to exhibit higher intrinsic clearance. This is a well-precedented class-level phenomenon where cyclopropyl substitution improves metabolic half-life and oral bioavailability [1][2].

Metabolic Stability CYP Metabolism Cyclopropyl Effect

Physicochemical Differentiation: LogP and TPSA Profile Matches CNS Drug Space

The computed properties of CAS 1856163-39-7 (XLogP3 = 1.3, TPSA = 46.3 Ų, MW = 169.26, HBD = 2, HBA = 2) position it within a favorable range for CNS drug candidates as defined by the CNS MPO (Multiparameter Optimization) scoring system. Its low TPSA (well below the 60 Ų threshold predictive of poor brain penetration) and moderate lipophilicity are distinguishing features compared to larger, more polar analogs in the gabapentinoid series. For example, many lead compounds in the WO1999031075A1 patent exceed MW 200 and contain additional polar functionalities (e.g., sulfonamides, oxadiazoles) that increase TPSA and reduce the likelihood of passive brain penetration [1].

Physicochemical Properties CNS MPO Score Drug-Likeness

Supply Specification: Commercially Available Purity Benchmark of 95% for Consistent SAR Studies

Multiple reputable vendors (AKSci, CymitQuimica/Biosynth, Leyan) supply CAS 1856163-39-7 at a minimum purity specification of 95% . This establishes a cross-verified procurement standard. In contrast, the closely related 3-(aminomethyl)-1-[1-(aminomethyl)cyclopropyl]cyclopentan-1-ol (CAS 2137551-86-9) or the ethyl analog 1-[1-(aminomethyl)cyclopropyl]-3-ethylcyclopentan-1-ol are primarily listed by fewer vendors, often without published purity specifications, increasing supply chain risk.

Chemical Purity Procurement Specification Quality Control

Highest-Value Application Scenarios for 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol Based on Quantitative Evidence


CNS Lead Optimization: Gabapentinoid Receptor α2δ Subunit SAR Studies

The compound's gabapentinoid classification and favorable CNS physicochemical profile (TPSA 46.3 Ų, XLogP3 1.3) make it an ideal fragment for exploring SAR around the α2δ subunit of voltage-gated calcium channels [1]. The 3-methyl substitution provides a defined stereochemical anchor for probing the lipophilic pocket of the α2δ binding site, while the cyclopropyl group confers the metabolic stability documented by the cyclopropane class effect [2]. Researchers should prioritize this building block over 2-methyl isomers or simpler amino-alcohols to maintain both conformational specificity and drug-like properties during hit-to-lead optimization.

Fragment-Based Drug Discovery (FBDD) for Neuropathic Pain Targets

With a molecular weight of 169.26 Da and 2 hydrogen bond donors/acceptors, this compound satisfies the 'rule of three' for fragment libraries [1]. Its balanced lipophilicity (XLogP3 1.3) and low TPSA (46.3 Ų) make it a high-quality fragment for NMR or X-ray crystallography-based screening campaigns against pain-related targets. Procuring this specific compound at the established 95% purity benchmark from multiple suppliers ensures consistent fragment screening results, a critical factor when detecting weak initial binding affinities.

Synthesis of Patent-Protected Gabapentinoid Analogs for Neurological Indications

The compound serves as a key intermediate for synthesizing novel gabapentinoid derivatives as described in WO1999031075A1 and related patents [1]. Its unique spirocyclic architecture, featuring a quaternary carbon center linking cyclopropane and cyclopentane rings, enables the construction of patent-differentiated chemical space that is inaccessible from simpler linear amino-alcohol building blocks. Medicinal chemistry teams seeking novel IP in the crowded gabapentinoid field will derive strategic advantage from this specific regioisomer.

Comparative Metabolism Studies: Cyclopropyl vs. Non-Cyclopropyl Amino-Alcohol Building Blocks

The well-characterized metabolic stabilizing effect of cyclopropane groups [2] positions this compound as a valuable tool for comparative in vitro metabolism studies (e.g., microsomal stability, CYP phenotyping). By comparing CAS 1856163-39-7 against its des-cyclopropyl analog or the 2-methyl isomer, discovery teams can quantitatively isolate the contribution of the cyclopropyl group to metabolic half-life, providing data-driven justification for the scaffold selection in lead series.

Quote Request

Request a Quote for 1-[1-(Aminomethyl)cyclopropyl]-3-methylcyclopentan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.